INF39
Overview
Description
INF39 is a chemical compound known for its role as an irreversible and non-cytotoxic inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex involved in the immune response, particularly in the activation of inflammatory processes. This compound has been identified as a potential therapeutic agent for treating various inflammatory diseases due to its ability to inhibit the activation of the NLRP3 inflammasome .
Scientific Research Applications
INF39 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the NLRP3 inflammasome and its role in various chemical pathways.
Biology: The compound is employed in biological studies to investigate the mechanisms of inflammasome activation and its regulation.
Medicine: this compound has shown potential as a therapeutic agent for treating inflammatory diseases such as inflammatory bowel disease, gout, and neurodegenerative disorders.
Mechanism of Action
Target of Action
INF39, also known as Ethyl 2-(2-chlorobenzyl)acrylate or INF-39, is a specific inhibitor for the NLRP3 inflammasome . The NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) is a cytosolic pattern recognition receptor (PRR) that recognizes multiple pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) .
Mode of Action
This compound interrupts NLRP3 activation through direct irreversible binding to NLRP3 and blocking its ATPase activity . This compound has no effect on K+ efflux, ROS generation, or mitochondrial membrane potential, which are the upstream events of NLRP3 inflammasome activation . Moreover, this compound inhibits the interaction between NEK7 and NLRP3, thereby inhibiting the interactions of NLRP3-NLRP3, NLRP3-ASC, ASC oligomerization, and speck formation .
Biochemical Pathways
Once activated, NLRP3 initiates the inflammasome assembly together with the adaptor ASC and the effector caspase-1, leading to caspase-1 activation and subsequent cleavage of IL-1β and IL-18 . Aberrant NLRP3 inflammasome activation is linked with the pathogenesis of multiple inflammatory diseases .
Result of Action
The inhibition of the NLRP3 inflammasome complex with this compound dose-dependently attenuates the decrease in colonic length . Rats treated with this compound display a significant reduction of macroscopic damage score .
Action Environment
It is known that this compound is a nontoxic, irreversible, acrylate-based nlrp3 inhibitor
Safety and Hazards
Future Directions
Given its properties and potential applications, Ethyl 2-(2-chlorobenzyl)acrylate could be a subject of future research in the field of medicinal chemistry. Its role as an irreversible inhibitor of the NLRP3 inflammasome suggests potential applications in the treatment of diseases where the NLRP3 inflammasome is implicated .
Biochemical Analysis
Biochemical Properties
INF39 interacts with the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in innate immunity and inflammation . The compound specifically inhibits the activation of the NLRP3 inflammasome but does not inhibit other inflammasomes such as NLRC4 or AIM2 . The inhibition of the NLRP3 inflammasome by this compound is thought to occur through direct irreversible binding to NLRP3 and blocking its ATPase activity .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit the activation of the NLRP3 inflammasome . This inhibition can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18, which are typically produced when the NLRP3 inflammasome is activated . This compound has also been shown to reduce caspase-1 activation and pyroptosis in macrophages .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct irreversible binding to the NLRP3 inflammasome, thereby inhibiting its activation . This binding likely occurs at the ATPase activity site of the NLRP3 protein . By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines and limit the inflammatory response .
Temporal Effects in Laboratory Settings
Given its irreversible binding to the NLRP3 inflammasome, it is likely that the effects of this compound persist as long as the protein complex remains inhibited .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have anti-inflammatory effects . For example, in a rat model of colitis, this compound was able to reduce systemic and colonic inflammation . The study found that significant increments of body weight were observed in inflamed rats under treatment with this compound at doses of 12.5, 25, and 50 mg/kg .
Metabolic Pathways
Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound influences pathways related to inflammation and innate immunity .
Transport and Distribution
Given its small molecular size and lipophilic nature, it is likely that this compound can readily diffuse across cell membranes .
Subcellular Localization
Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound localizes to the cytosol where the NLRP3 inflammasome is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
INF39, also known as ethyl 2-(2-chlorobenzyl)acrylate, can be synthesized through a series of chemical reactions. The synthesis typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl alcohol and ethyl acrylate.
Esterification: The 2-chlorobenzyl alcohol is esterified with ethyl acrylate in the presence of an acid catalyst to form ethyl 2-(2-chlorobenzyl)acrylate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
INF39 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Addition Reactions: The double bond in the acrylate moiety allows for addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Addition Reactions: Reagents such as hydrogen halides or organometallic compounds can be used under controlled temperatures.
Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures to accelerate the reaction.
Major Products
The major products formed from these reactions include substituted derivatives of this compound, such as amides or thiol esters, and hydrolysis products like 2-chlorobenzyl alcohol and the corresponding carboxylic acid .
Comparison with Similar Compounds
INF39 is unique in its irreversible and non-cytotoxic inhibition of the NLRP3 inflammasome. Similar compounds include:
MCC950: A well-known NLRP3 inhibitor that is reversible and has been extensively studied for its anti-inflammatory properties.
CY-09: Another NLRP3 inhibitor that acts by blocking the ATPase activity of NLRP3.
This compound stands out due to its irreversible binding and lack of cytotoxicity, making it a valuable tool for long-term studies and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAOWWAFBSFWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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